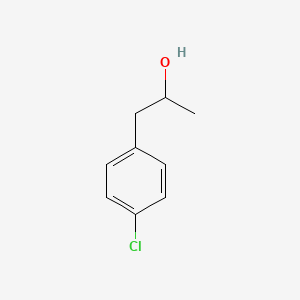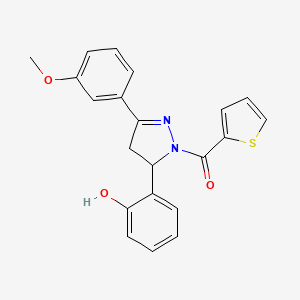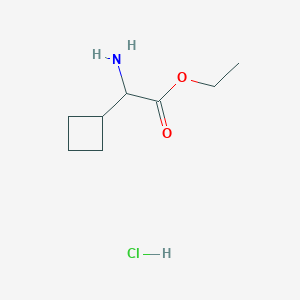
1-(4-Chlorophenyl)propan-2-ol
Descripción general
Descripción
1-(4-Chlorophenyl)propan-2-ol, also known as chlorphenesin, is a chemical compound that has been widely used in the pharmaceutical industry for its muscle relaxant properties. It is a white crystalline powder that is soluble in water and alcohol. Chlorphenesin has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Anticonvulsive and Cholinolytic Activities
1-(4-Chlorophenyl)propan-2-ol and its derivatives have been explored for their potential in anticonvulsive and cholinolytic activities. A study by Papoyan et al. (2011) synthesized compounds related to 1-(4-Chlorophenyl)propan-2-ol and found pronounced anticonvulsive activity and some peripheral n-cholinolytic activities, although no antibacterial activity was observed in these compounds (Papoyan et al., 2011).
Antifungal Properties
The antifungal properties of 1-(4-Chlorophenyl)propan-2-ol derivatives have been investigated, particularly against Candida strains. Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives including 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol and evaluated their antifungal activity in vitro. The study highlighted the potential of these compounds in combating fungal infections (Lima-Neto et al., 2012).
Spectroscopic Characterization
The compound has been studied for its spectroscopic characteristics. Kuś et al. (2016) conducted a comprehensive chemical characterization of N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one, a derivative of 1-(4-Chlorophenyl)propan-2-ol, utilizing techniques like NMR, IR spectroscopy, and X-ray crystallography. These studies are crucial for understanding the physical and chemical properties of these compounds (Kuś et al., 2016).
Role in Polymerization Processes
Research by Rosspeintner et al. (2009) on 1,5-diphenylpenta-1,4-diyn-3-one (DPD) demonstrates the role of compounds like propan-2-ol in radical polymerizations. The study showed that propan-2-ol can act as an efficient hydrogen donor in these processes, highlighting its importance in polymer chemistry (Rosspeintner et al., 2009).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMKQJOVJKIOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)propan-2-ol | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2438968.png)
![6-Chloro-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2438969.png)
![2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2438971.png)

![Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2438975.png)
![(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B2438978.png)
![4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438982.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2438983.png)



![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)